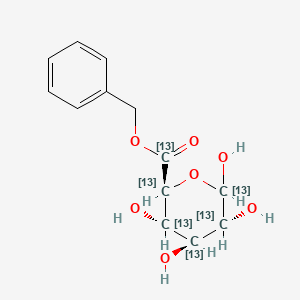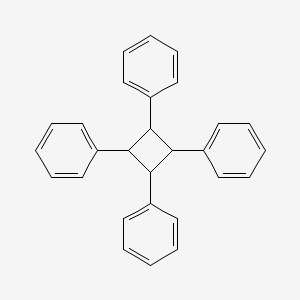![molecular formula C75H120N36O16 B14758267 (2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid” is a highly complex organic molecule. This compound features multiple repeating units of carbamimidamido groups and a central spiro structure, which is indicative of its potential biological and chemical significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise reaction conditions. The synthetic route may include:
Formation of the carbamimidamido groups: This step involves the reaction of an amine with cyanamide under acidic conditions.
Coupling reactions: The repetitive units are likely formed through peptide coupling reactions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Spiro structure formation: This step may involve a cyclization reaction, possibly under basic conditions, to form the spiro structure.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Automated peptide synthesizers: for the repetitive units.
High-performance liquid chromatography (HPLC): for purification.
Large-scale reactors: for the cyclization step.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups in the spiro structure can be oxidized to form quinones.
Reduction: The carbamimidamido groups can be reduced to amines.
Substitution: The amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for catalytic applications.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound’s structure may be modified to develop new pharmaceuticals.
Diagnostic Agents: Potential use in imaging and diagnostic applications.
Industry
Biotechnology: Use in the development of biotechnological tools and processes.
Chemical Manufacturing: Potential use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The compound likely exerts its effects through interactions with specific molecular targets. These interactions may involve:
Binding to enzymes: Inhibiting their activity.
Interacting with proteins: Affecting their function.
Modulating pathways: Influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides: Similar in having repetitive units.
Spiro compounds: Similar in having a spiro structure.
Amides: Similar in having amide linkages.
Uniqueness
Complexity: The compound’s high level of complexity sets it apart from simpler peptides and spiro compounds.
Functional Groups: The presence of multiple carbamimidamido groups and a spiro structure makes it unique.
Eigenschaften
Molekularformel |
C75H120N36O16 |
|---|---|
Molekulargewicht |
1782.0 g/mol |
IUPAC-Name |
(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C75H120N36O16/c76-66(77)94-25-1-10-44(103-55(114)37-19-22-41-40(34-37)65(125)127-75(41)42-23-20-38(112)35-53(42)126-54-36-39(113)21-24-43(54)75)56(115)104-45(11-2-26-95-67(78)79)57(116)105-46(12-3-27-96-68(80)81)58(117)106-47(13-4-28-97-69(82)83)59(118)107-48(14-5-29-98-70(84)85)60(119)108-49(15-6-30-99-71(86)87)61(120)109-50(16-7-31-100-72(88)89)62(121)110-51(17-8-32-101-73(90)91)63(122)111-52(64(123)124)18-9-33-102-74(92)93/h19-24,34-36,44-52,112-113H,1-18,25-33H2,(H,103,114)(H,104,115)(H,105,116)(H,106,117)(H,107,118)(H,108,119)(H,109,120)(H,110,121)(H,111,122)(H,123,124)(H4,76,77,94)(H4,78,79,95)(H4,80,81,96)(H4,82,83,97)(H4,84,85,98)(H4,86,87,99)(H4,88,89,100)(H4,90,91,101)(H4,92,93,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
BFBCEIPBUONGAX-YDFDUYJKSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


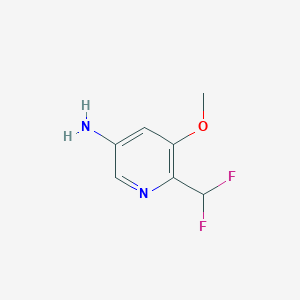
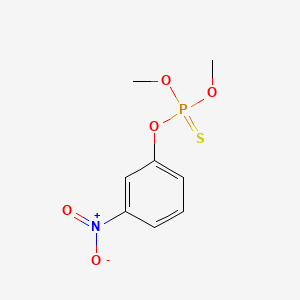

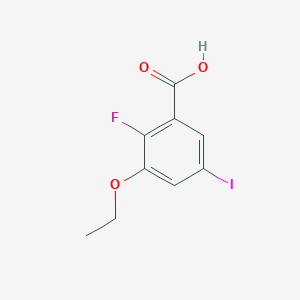

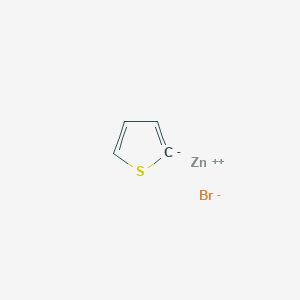
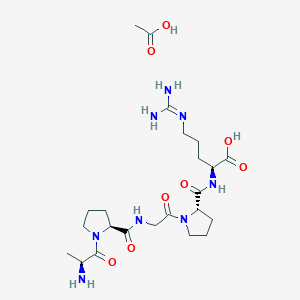

![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
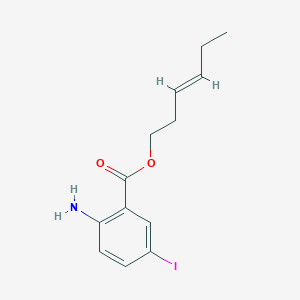
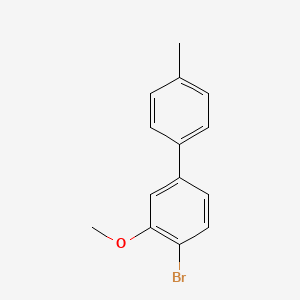
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
